

An In-depth Technical Guide to Fmoc-D-Phe-OHd8

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This technical guide provides a comprehensive overview of **Fmoc-D-Phe-OH-d8**, a deuterated derivative of Fmoc-D-phenylalanine, for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and relevant experimental protocols.

Chemical and Physical Properties

Fmoc-D-Phe-OH-d8 is a stable isotope-labeled amino acid derivative. The incorporation of deuterium atoms provides a distinct mass signature, making it a valuable tool in mass spectrometry-based applications. While a specific CAS number for **Fmoc-D-Phe-OH-d8** is not consistently reported across databases, data for the closely related non-deuterated D-isomer and the deuterated L-isomer are well-documented. The CAS number for the non-deuterated Fmoc-D-Phe-OH is 86123-10-6.[1][2][3][4] For the deuterated L-isomer, Fmoc-L-Phe-OH-d8, the labeled CAS number is 1353853-39-0.

Below is a summary of key quantitative data for Fmoc-D-Phe-OH and its deuterated L-isomer analog.



| Property | Fmoc-D-Phe-OH | Fmoc-L-Phe-OH-d8 |
|---------------------|--|---|
| CAS Number | 86123-10-6 | 1353853-39-0 (labeled) |
| Molecular Formula | C24H21NO4 | C24H13D8NO4 |
| Molecular Weight | 387.43 g/mol | 395.48 g/mol |
| Appearance | White to off-white powder | Not specified |
| Purity | ≥98.0% to ≥99.5% | 98% |
| Melting Point | 180 - 195 °C | Not specified |
| Optical Rotation | [a] ₂₀ /D = +37 ±2.5° (c=1 in DMF) | Not specified |
| Storage Temperature | 2-8°C | 2-8°C, desiccated, protected from light |

Applications in Research and Drug Development

Fmoc-protected amino acids are fundamental reagents in solid-phase peptide synthesis (SPPS), a cornerstone of peptide chemistry. The deuterated version, **Fmoc-D-Phe-OH-d8**, is particularly valuable for:

- Mass Spectrometry-Based Proteomics: Isotope-labeled peptides synthesized with Fmoc-D-Phe-OH-d8 serve as internal standards for accurate quantification of proteins and peptides in complex biological samples.
- Pharmacokinetic Studies: The deuterium label allows for the differentiation of a drug candidate from its endogenous, non-labeled counterparts, facilitating studies on absorption, distribution, metabolism, and excretion (ADME).
- Peptide Therapeutics: The incorporation of D-amino acids can enhance the stability of peptide drugs against enzymatic degradation, thereby improving their bioavailability and therapeutic efficacy. Fmoc-D-Phe-OH is used in the development of peptide-based therapeutics for conditions such as cancer and metabolic disorders.

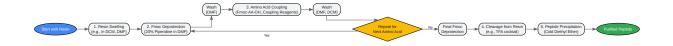


- Biomaterials and Drug Delivery: The hydrophobic nature of the phenylalanine side chain makes it suitable for designing self-assembling nanostructures for drug delivery systems.
- Neuroscience Research: This compound is utilized in studies of neurotransmitter pathways to understand the role of peptides in brain function.

Experimental Protocols

The primary application of **Fmoc-D-Phe-OH-d8** is in Solid-Phase Peptide Synthesis (SPPS). Below is a general protocol for the incorporation of this amino acid into a peptide chain.

The following diagram illustrates the cyclical nature of SPPS using Fmoc chemistry.



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Caption: General workflow for Fmoc solid-phase peptide synthesis.

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-Phe-OH-d8.

- 1. Resin Swelling:
- Place the desired amount of a suitable resin (e.g., Rink Amide MBHA) in a solid-phase synthesis vessel.
- Add Dichloromethane (DCM) and allow the resin to swell for approximately 30 minutes with gentle agitation.
- Drain the DCM and wash the resin three times with N,N-Dimethylformamide (DMF).
- 2. Fmoc Deprotection:



- Add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly with DMF (at least five times) to remove residual piperidine.
- 3. Amino Acid Coupling:
- In a separate vial, dissolve Fmoc-D-Phe-OH-d8 (typically 3 equivalents relative to the resin loading capacity) and coupling reagents. Common coupling systems include HBTU/HOBt with DIPEA.
- Pre-activate the amino acid solution for a few minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for at least 2 hours at room temperature with agitation.
- To monitor the completion of the reaction, a ninhydrin test can be performed.
- 4. Washing:
- Drain the coupling solution.
- Wash the resin sequentially with DMF, DCM, and then DMF again (three times with each solvent) to remove any unreacted reagents.
- 5. Cycle Repetition:
- Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
- 6. Final Deprotection and Cleavage:
- After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

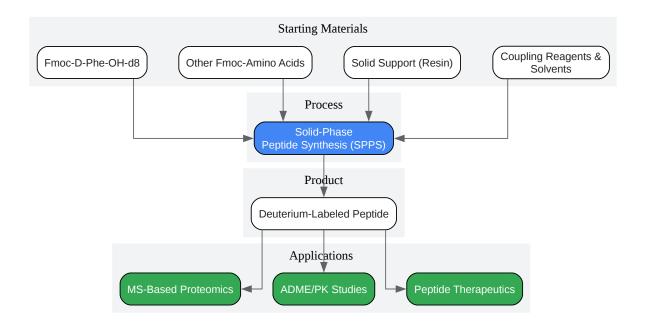


- Wash the resin with DMF and DCM, and then dry it under a vacuum.
- Treat the resin with a cleavage cocktail to release the synthesized peptide. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). The reaction is typically run for 2 hours at room temperature.
- 7. Peptide Precipitation and Purification:
- Filter the cleavage mixture to separate the resin.
- Precipitate the peptide from the filtrate by adding it to cold diethyl ether.
- Collect the precipitated peptide by centrifugation and wash with cold ether.
- The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The primary logical relationship involving **Fmoc-D-Phe-OH-d8** is its role as a building block in the synthesis of labeled peptides for various research applications.





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